molecular formula C17H15N3O2S B2745110 1-Benzyl-4-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one CAS No. 1171341-07-3

1-Benzyl-4-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Cat. No. B2745110
CAS RN: 1171341-07-3
M. Wt: 325.39
InChI Key: NBZNUIQQZJXBPG-UHFFFAOYSA-N
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Description

1-Benzyl-4-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, also known as BPTP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPTP is a pyrrolidinone derivative that has been synthesized through various methods, and has shown promising results in scientific research.

Scientific Research Applications

Antitubercular Agents

A study highlighted the synthesis of pyrrole derivatives, including 1,3,4-oxadiazole substituted compounds, aiming to develop novel antitubercular agents. These compounds showed moderate to good activity against Mycobacterium tuberculosis, suggesting their potential in tuberculosis treatment. Pharmacophore modeling and molecular docking studies provided insights into their structure-activity relationship, aiding in the design of more effective antitubercular drugs (Joshi et al., 2015).

Luminescent Materials for OLEDs

Research into the optical and electronic properties of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene derivatives, including those with thiophene and pyrrole fragments, has shown promising results for their application in OLEDs. These compounds exhibit bathochromic shifts, indicating their suitability as luminescent materials due to favorable intramolecular charge transfer characteristics. Such derivatives could be utilized as electron or hole transport materials, enhancing OLED performance (Sun & Jin, 2017).

Anticancer Agents

A specific derivative, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, was identified as a novel apoptosis inducer through high-throughput screening assays. It demonstrated activity against several breast and colorectal cancer cell lines, marking it as a potential anticancer agent. The study's structure-activity relationship (SAR) findings contribute to the development of new cancer therapies (Zhang et al., 2005).

properties

IUPAC Name

1-benzyl-4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-15-9-13(11-20(15)10-12-5-2-1-3-6-12)16-18-17(22-19-16)14-7-4-8-23-14/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZNUIQQZJXBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

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